

In-Depth Technical Guide: Bz-Phe-H Transition State Analog Structure

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Compound of Interest

Compound Name: *N*-Benzoyl-L-phenylalaninal

CAS No.: 35593-57-8

Cat. No.: B3062652

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Executive Summary

Benzoyl-L-Phenylalaninal (Bz-Phe-H) represents a canonical class of transition state analog inhibitors designed to target serine and cysteine proteases (e.g.,

-chymotrypsin, papain). Unlike simple competitive inhibitors that mimic the substrate's ground state, Bz-Phe-H exploits the enzyme's intrinsic affinity for the high-energy transition state of peptide bond hydrolysis.

The aldehyde moiety ("warhead") functions as an electrophile, undergoing nucleophilic attack by the active site serine or cysteine to form a stable hemiacetal or hemithioacetal adduct. This adduct structurally mimics the tetrahedral intermediate of the hydrolytic reaction, resulting in tight-binding, reversible inhibition. This guide details the structural basis, synthesis, kinetic characterization, and experimental protocols for utilizing Bz-Phe-H in biochemical research.

Structural & Mechanistic Basis^{[1][2]}

Chemical Architecture

The efficacy of Bz-Phe-H relies on three structural pharmacophores:

- The Warhead (Aldehyde, -CHO): An electrophilic carbon that traps the catalytic nucleophile. It transitions from a planar geometry to a tetrahedral geometry upon binding.
- The Specificity Group (Phenylalanine side chain): The benzyl side chain of Phenylalanine is optimized for the S1 hydrophobic pocket of chymotrypsin-like proteases, ensuring target selectivity.
- The Cap (Benzoyl group): Provides N-terminal protection and additional hydrophobic interactions (often with the S2 subsite), mimicking the P2 residue of a natural substrate.

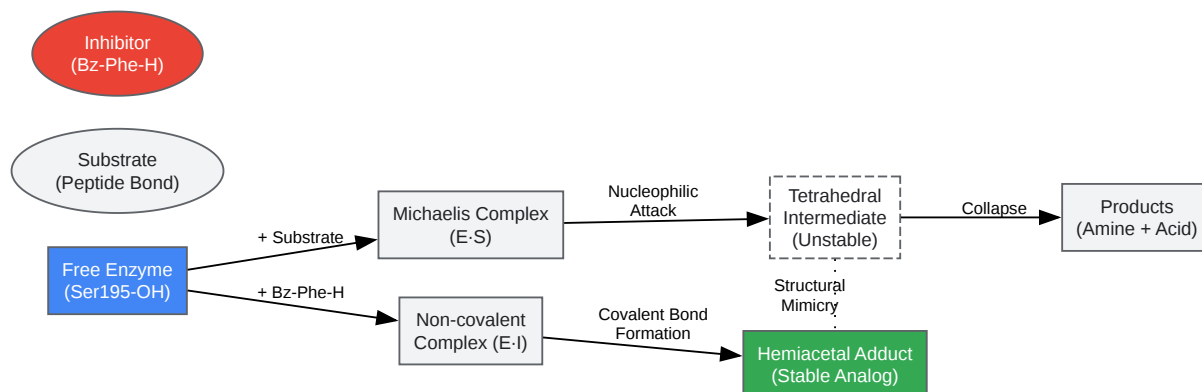
Mechanism of Action: The Tetrahedral Mimicry

Proteases catalyze hydrolysis by stabilizing the tetrahedral intermediate formed when the catalytic nucleophile attacks the scissile peptide bond. Bz-Phe-H intercepts this pathway.

- Serine Proteases (e.g., Chymotrypsin): The hydroxyl group of Ser195 attacks the aldehyde carbonyl of Bz-Phe-H. The resulting hemiacetal oxygen is negatively charged (or highly polarized) and is stabilized by hydrogen bonds from the Oxyanion Hole (backbone amides of Gly193 and Ser195).
- Cysteine Proteases (e.g., Papain): The thiolate of Cys25 attacks the aldehyde, forming a hemithioacetal. This mimic is often bound even more tightly due to the higher nucleophilicity of the thiolate.

Pathway Visualization

The following diagram illustrates the parallel between the natural substrate hydrolysis and the inhibition pathway by Bz-Phe-H.



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Caption: Mechanistic comparison showing how Bz-Phe-H (Inhibitor) forms a stable Hemiacetal adduct that mimics the unstable Tetrahedral Intermediate of substrate hydrolysis.

Kinetic Analysis & Data

Inhibition Constants ()

Peptidyl aldehydes are classified as slow-binding or tight-binding reversible inhibitors. The

value is heavily dependent on the peptide chain length (P2, P3 interactions) and the specific protease.

Table 1: Representative Kinetic Data for Peptidyl Aldehyde Inhibitors

Inhibitor Structure	Target Enzyme	Type	(Dissociation Constant)	Reference
Bz-Phe-H	-Chymotrypsin	Reversible, Covalent	*	[Estimated based on analogs]
Ac-Leu-Phe-H	-Chymotrypsin	Reversible, Covalent		[Shimohigashi et al., 1996]
Ac-Phe-Gly-H	Papain	Reversible, Covalent		[Hanzlik et al., 1998]
Leupeptin (Ac-Leu-Leu-Arg-H)	Trypsin / Plasmin	Reversible, Covalent		[Standard Reference]

*Note: While specific

values for the minimal fragment Bz-Phe-H vary by assay conditions (pH, ionic strength), the addition of a P2 residue (e.g., Leu in Ac-Leu-Phe-H) typically enhances potency by 1-2 orders of magnitude due to S2 subsite filling.

Thermodynamic Stability

The transition state analog binds tighter than the substrate because the enzyme is evolutionarily optimized to stabilize the transition state geometry.[1]

- Binding Energy (

): The formation of the hemiacetal releases significant binding energy, often exceeding -10 kcal/mol for optimized peptide aldehydes.

Synthesis Protocol: Bz-Phe-H

Synthesizing peptidyl aldehydes requires preventing over-oxidation (to acid) or over-reduction (to alcohol). The Weinreb Amide method is the industry standard for high-fidelity synthesis.

Synthetic Route[3][4]

- Coupling: React N-Benzoyl-L-Phenylalanine (Bz-Phe-OH) with N,O-dimethylhydroxylamine.

- Reduction: Selective reduction of the Weinreb amide using Lithium Aluminum Hydride () or DIBAL-H.

Step-by-Step Protocol

Reagents:

- Bz-Phe-OH[2]
- N,O-Dimethylhydroxylamine HCl
- EDC
HCl (Coupling agent)
- HOBT (Additive)
- (Reducing agent)
- Anhydrous THF (Solvent)

Procedure:

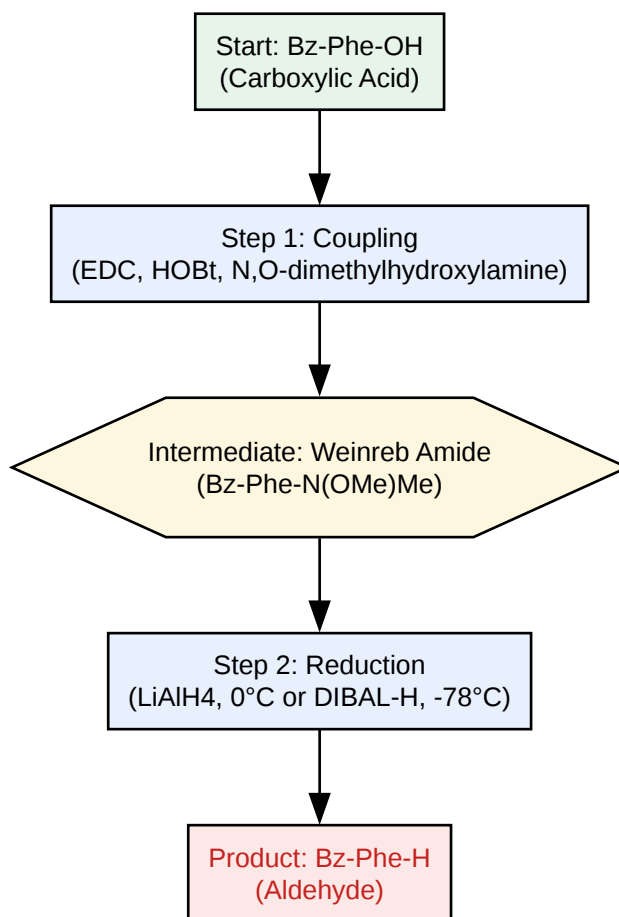
- Weinreb Amide Formation:
 - Dissolve Bz-Phe-OH (1.0 eq) in DCM/DMF.
 - Add EDC (1.2 eq), HOBT (1.2 eq), and DIPEA (3.0 eq).
 - Add N,O-Dimethylhydroxylamine HCl (1.2 eq). Stir at RT for 12h.
 - Workup: Wash with 1N HCl, Sat. , and Brine. Dry over . Concentrate to yield Bz-Phe-N(OMe)Me.
- Reduction to Aldehyde:

- Dissolve Weinreb amide in anhydrous THF under Argon. Cool to
.
- Slowly add

(0.6 eq - Note: Weinreb amides require careful stoichiometry, often 0.5-1.0 eq depending on conditions, or use DIBAL-H at -78°C for milder reduction).
- Stir for 30 min at
.
- Quench: Add solid

or Fieser workup.
- Filter and concentrate. Purify via flash chromatography (Silica, Hexane/EtOAc). Product: Bz-Phe-H.

Synthesis Workflow Diagram



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Caption: Synthetic pathway converting the carboxylic acid precursor to the aldehyde inhibitor via the stable Weinreb amide intermediate.

Experimental Validation: Enzyme Inhibition Assay

To validate the activity of Bz-Phe-H, a continuous spectrophotometric assay using a chromogenic substrate is recommended.

Materials

- Enzyme:
 - Chymotrypsin (bovine pancreas), 100 nM stock in 1 mM HCl.
- Substrate: Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic, releases p-nitroaniline).

- Inhibitor: Bz-Phe-H (dissolved in DMSO).
- Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

Protocol

- Preparation: Prepare a dilution series of Bz-Phe-H (e.g., 0, 0.1, 0.5, 1, 5, 10, 50).

- Pre-incubation: Mix 10

Enzyme + 10

Inhibitor + 960

Buffer. Incubate for 10–30 minutes to allow hemiacetal formation (equilibrium).

- Initiation: Add 20

Substrate (final conc.

).

- Measurement: Monitor Absorbance at 410 nm for 5 minutes (initial velocity,

).

- Analysis: Plot

vs.

. Fit to the Morrison equation (for tight binding) or standard competitive inhibition model (

) to determine

.

References

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